molecular formula C8H16N2O2 B3039748 1-(2-Methyl-2-nitropropyl)pyrrolidine CAS No. 130564-37-3

1-(2-Methyl-2-nitropropyl)pyrrolidine

Cat. No.: B3039748
CAS No.: 130564-37-3
M. Wt: 172.22 g/mol
InChI Key: YBXUADBJRHSXIK-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-nitropropyl)pyrrolidine is an organic compound with the molecular formula C8H16N2O2. It is characterized by a pyrrolidine ring substituted with a 2-methyl-2-nitropropyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Scientific Research Applications

1-(2-Methyl-2-nitropropyl)pyrrolidine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Methyl-2-pyrrolidinone, indicates that it is considered hazardous. It is a combustible liquid and can cause skin and eye irritation, respiratory irritation, reproductive toxicity, and specific target organ toxicity .

Future Directions

Pyrrolidine and its derivatives, including “1-(2-Methyl-2-nitropropyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Preparation Methods

The synthesis of 1-(2-Methyl-2-nitropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-nitropropane in the presence of formaldehyde and an aqueous sodium hydroxide solution. The reaction is carried out at a controlled temperature of around 10°C . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-2-nitropropyl)pyrrolidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-nitropropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The pyrrolidine ring contributes to the compound’s stability and its ability to form various derivatives .

Comparison with Similar Compounds

1-(2-Methyl-2-nitropropyl)pyrrolidine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2-methyl-2-nitropropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,10(11)12)7-9-5-3-4-6-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXUADBJRHSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18 ml of 2-nitropropane and 16.5 ml of pyrrolidine were dissolved in 60 ml of dioxan. 15 ml of aqueous formaldehyde solution (37%) and 8 ml of 2% sodium hydroxide solution were added at 5° C. The mixture was heated to 90° C. while stirring for 1 hour, cooled and thereafter extracted with 3×150 ml of ethyl acetate. Upon distillation in a water-jet vacuum, we obtained 19 g of 1-(2-nitro-2-methylpropyl)-pyrrolidine.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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